[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane
Description
The compound [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane is a chiral phosphine derivative featuring a cyclohexyl backbone with methyl and isopropyl substituents at the 5- and 2-positions, respectively. Its stereochemistry (1R,2S,5R) is derived from the L-menthol framework, a monocyclic terpenoid widely used in pharmaceutical and synthetic chemistry .
Properties
CAS No. |
188981-85-3 |
|---|---|
Molecular Formula |
C10H21P |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]phosphane |
InChI |
InChI=1S/C10H21P/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
DDICLPGDOAUPPN-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)P)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)P)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane typically involves the reaction of a suitable cyclohexyl precursor with a phosphane reagent. One common method includes the use of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]bromide as a starting material, which undergoes nucleophilic substitution with a phosphane source under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.
Chemical Reactions Analysis
Oxidation to Phosphine Oxide
The phosphane moiety undergoes oxidation to form the corresponding phosphine oxide, a reaction common to tertiary phosphanes. This process is critical for stabilizing the phosphorus center and modifying electronic properties.
Reaction Equation :
-
Product : The phosphine oxide derivative (e.g., diphenylphosphine oxide analogs) exhibits enhanced stability and is utilized in catalysis and medicinal chemistry .
-
Conditions : Typically performed under mild oxidative conditions (e.g., aqueous H₂O₂ or O₂) .
Coordination Chemistry with Transition Metals
The compound acts as a ligand in organometallic complexes, leveraging its steric bulk to stabilize metal centers.
Key Examples:
| Metal Center | Complex Structure | Application | Reference |
|---|---|---|---|
| Hafnium (Hf) | [(Cyclohexyl)PH₂]₂HfCl₂ | Olefin polymerization catalyst | |
| Palladium (Pd) | [(Cyclohexyl)PH₂]Pd(0) | Cross-coupling reactions |
-
Stereochemical Impact : The (1R,2S,5R) configuration prevents undesired side reactions by shielding the metal center .
-
Synthetic Utility : Such complexes are pivotal in asymmetric catalysis and materials science .
Nucleophilic Substitution Reactions
The phosphane participates in nucleophilic substitutions, particularly in the presence of electrophilic reagents.
Example: Reaction with Alkyl Halides
-
Products : Secondary or tertiary phosphanes, depending on the alkyl halide (R-X) .
-
Conditions : Conducted in anhydrous solvents (e.g., THF, DCM) with bases like NaH to scavenge HX .
Acid-Base Reactions
The phosphane’s lone pair on phosphorus enables protonation, forming phosphonium salts.
Reaction with HCl :
Comparative Reactivity with Structural Analogs
The reactivity of [(1R,2S,5R)-Cyclohexyl]phosphane differs from related compounds due to its stereochemistry and substituents:
Synthetic Challenges and Solutions
Scientific Research Applications
Catalytic Applications
1.1 Organocatalysis
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane has been explored as an organocatalyst in various organic transformations. Its ability to stabilize transition states through coordination with electrophiles makes it suitable for reactions such as:
- Phosphorylation Reactions : The compound can facilitate the transfer of phosphate groups in organic synthesis, enhancing the efficiency of phosphorylation processes.
- Asymmetric Synthesis : Its chiral nature allows for enantioselective synthesis, making it valuable in producing pharmaceuticals where chirality is crucial.
Table 1: Summary of Catalytic Applications
| Application Type | Reaction Type | Key Benefits |
|---|---|---|
| Organocatalysis | Phosphorylation | Enhanced reaction rates |
| Asymmetric Synthesis | Enantioselective reactions | High selectivity for desired enantiomers |
Pharmaceutical Applications
2.1 Drug Development
The structural characteristics of this compound contribute to its potential as a pharmacophore in drug development:
- Lysosomal Targeting : Research indicates that phospholipases are critical targets for drug-induced phospholipidosis. Compounds like this compound may inhibit specific phospholipases (e.g., PLA2G15), which could lead to advancements in understanding drug toxicity mechanisms and improving drug design strategies .
Table 2: Potential Pharmaceutical Applications
| Application Area | Mechanism | Implications |
|---|---|---|
| Drug Design | Inhibition of PLA enzymes | Improved safety profiles |
| Targeted Therapy | Selective targeting | Enhanced efficacy in treatment |
Material Science Applications
3.1 Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry:
- Additive in Polymers : It can be used as an additive to enhance the thermal stability and mechanical properties of polymers.
- Phosphorus-containing Polymers : The incorporation of phosphane groups can lead to materials with improved flame retardancy and chemical resistance.
Table 3: Material Science Applications
| Application Type | Use Case | Advantages |
|---|---|---|
| Polymer Additives | Enhancing thermal stability | Improved performance under heat |
| Flame Retardant Materials | Phosphorus-based polymers | Increased safety in applications |
Mechanism of Action
The mechanism of action of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Stereochemical Similarities
The compound shares its core cyclohexyl structure with several derivatives:
- Menthyl Anthranilate (C₁₇H₂₅NO₂): A UV-filtering agent with a 2-aminobenzoate ester group. Its stereochemistry (1R,2S,5R) matches the target phosphane compound, but the substitution at the cyclohexyl oxygen distinguishes its reactivity and applications .
- L-Menthyl Lactate : An ester used in cosmetics and pharmaceuticals, featuring a lactate group instead of phosphane. Its density (1.09 g/cm³) and boiling point (320°C) reflect the influence of the hydroxyl and ester groups on physical properties .
- Emtricitabine L-Menthyl Ester: An antiviral prodrug with a 1,3-oxathiolane-2-carboxylate group. The stereochemistry of the cyclohexyl moiety enhances its metabolic stability compared to non-chiral analogs .
Table 1: Key Physicochemical Properties of Analogous Compounds
*Calculated based on molecular formula.
Reactivity and Functional Group Comparisons
- Ester Derivatives : The cyclohexyl esters (e.g., phenibut ester in ) exhibit anticonvulsant activity due to synergistic effects between the L-menthol backbone and the conjugated pharmacophore. The phosphane derivative, with a P-H group, would likely show divergent reactivity, such as ligand behavior in metal coordination or catalytic applications .
- Sulfonyl and Sulfonamide Derivatives : Compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride (CAS 21575-91-7) highlight the impact of electronegative groups on solubility and stability .
Biological Activity
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane is a chiral phosphane compound that has gained attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique stereochemistry and molecular formula, which influences its reactivity and interactions with biological systems. The IUPAC name for this compound is ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)methanol, with the CAS number 27373-94-0.
Structural Formula
Synthesis Methods
The synthesis of this compound has been explored through various methods, including:
- Base-Catalyzed Synthesis : A novel method for synthesizing rigid V-shaped compounds has been reported, which can be adapted for phosphane synthesis .
- Chiral Phosphonates : The use of chiral phosphonates in asymmetric synthesis has shown promising results in producing enantioenriched compounds .
Antitumor Activity
Research indicates that phosphane compounds exhibit significant antitumor properties. For instance, studies have shown that phosphines can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival .
Antibacterial and Antifungal Properties
Phosphane derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro assays demonstrated that certain phosphane compounds possess the ability to inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specific phosphane compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity | Phosphane derivatives demonstrated a significant reduction in tumor cell viability in breast cancer models. |
| Antibacterial Assays | Compounds exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential. |
| Enzyme Inhibition | This compound showed IC50 values comparable to known inhibitors of cholinesterases. |
Q & A
Q. Experimental validation :
- Enantiomer comparison : Synthesize and test (1S,2R,5S) enantiomers to contrast activity.
- Docking studies : Use molecular modeling to assess receptor binding affinity differences.
What strategies resolve contradictions in reported bioactivity data for phosphane derivatives?
Advanced
Discrepancies arise from assay variability (e.g., PTZ vs. MES models) or dosage differences . Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for seizure models (e.g., PTZ at 85 mg/kg, i.p.) .
- Dose-response curves : Establish EC₅₀ values across multiple concentrations.
- In vitro-in vivo correlation (IVIVC) : Compare cellular uptake (e.g., Caco-2 permeability) with in vivo efficacy .
Table 2 : Key Parameters for Anticonvulsant Assays
| Model | Trigger | Endpoint | Effective Dose (Example) |
|---|---|---|---|
| PTZ | Chemical | Tonic-clonic seizures | 50 mg/kg (i.p.) |
| MES | Electrical | Hindlimb extension | 30–100 mg/kg (oral) |
How can stability studies improve the formulation of phosphane derivatives?
Advanced
Stability challenges include hydrolysis and oxidation . Methodological approaches:
- Forced degradation : Expose compounds to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for degradants .
- Lyophilization : Enhance shelf-life by removing water (e.g., freeze-drying hydrochloride salts) .
- Protective excipients : Use antioxidants (e.g., BHT) in solid dispersions to prevent P–H bond oxidation .
What computational methods predict the reactivity of this compound in catalytic applications?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electrophilicity : Phosphane’s lone pair donation capacity (e.g., nucleophilic Parr index).
- Steric effects : Tolman cone angle calculations for ligand bulkiness .
Validate predictions with kinetic studies (e.g., turnover frequency in cross-coupling reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
